
2-Acetyl-6-methylisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-methylisonicotinaldehyde is an organic compound with the molecular formula C9H9NO2 It features a pyridine ring substituted with an acetyl group at the 2-position and a methyl group at the 6-position, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methylisonicotinaldehyde typically involves the acetylation of 6-methylisonicotinaldehyde. One common method includes the use of acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene, with careful control of temperature and molar ratios to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-6-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 2-Acetyl-6-methylisonicotinic acid.
Reduction: 2-Acetyl-6-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetyl-6-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes and ketones.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-methylisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding alcohol. These interactions can affect various biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
2-Acetylpyridine: Similar structure but lacks the methyl group at the 6-position.
6-Methylisonicotinaldehyde: Similar structure but lacks the acetyl group at the 2-position.
2-Acetyl-6-methoxypyridine: Similar structure but has a methoxy group instead of a methyl group at the 6-position.
Uniqueness: 2-Acetyl-6-methylisonicotinaldehyde is unique due to the presence of both an acetyl and a methyl group on the pyridine ring, along with an aldehyde functional group.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-acetyl-6-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c1-6-3-8(5-11)4-9(10-6)7(2)12/h3-5H,1-2H3 |
Clave InChI |
BNRJBJIEWOFFCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(=O)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


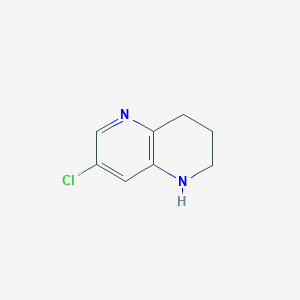

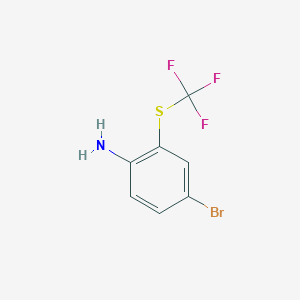
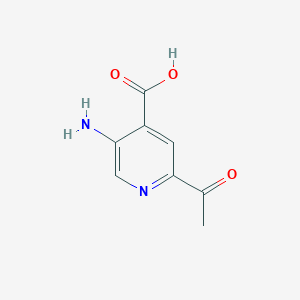


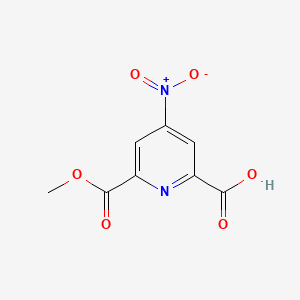
![2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)


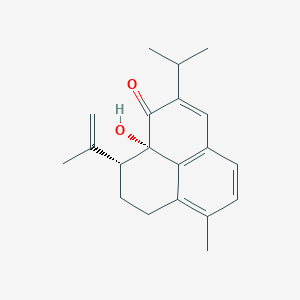
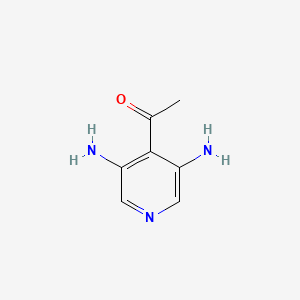
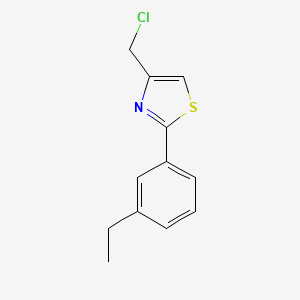
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14852854.png)
